molecular formula C18H10 B1663964 1-Ethynylpyrene CAS No. 34993-56-1

1-Ethynylpyrene

Cat. No.: B1663964
CAS No.: 34993-56-1
M. Wt: 226.3 g/mol
InChI Key: VEBUBSLYGRMOSZ-UHFFFAOYSA-N
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Description

1-Ethynylpyrene is an organic compound with the chemical formula C18H10. It is a derivative of pyrene, featuring an ethynyl group at the 1-position. This compound is known for its strong fluorescent properties, making it valuable in various scientific applications .

Mechanism of Action

Target of Action

1-Ethynylpyrene is an aryl acetylenic compound that primarily targets cytochromes P450 1A1, 1A2, and 2B1 . These enzymes play a significant role in the detoxification of xenobiotics and the biosynthesis of many endogenous compounds .

Mode of Action

This compound acts as a mechanism-based inhibitor of P450s 1A1 and 1A2 and as a reversible inhibitor of P450 2B1 . The terminal acetylenic carbon atom (C18) of this compound is more likely to be the site of oxidation . This is consistent with the inhibition mechanism pathway that results in the formation of a reactive ketene intermediate .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the oxidation process carried out by the cytochrome P450 enzymes . The compound’s interaction with these enzymes leads to the formation of a reactive ketene intermediate, which is a crucial step in the enzyme inhibition pathway .

Pharmacokinetics

It’s known that this compound is soluble in chloroform, dichloromethane, and toluene, but insoluble in water . This solubility profile may influence its bioavailability and distribution within the body.

Result of Action

The primary result of this compound’s action is the inhibition of cytochromes P450 1A1, 1A2, and 2B1 . This inhibition can affect the body’s ability to detoxify xenobiotics and synthesize endogenous compounds .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its solubility in different solvents can affect its distribution and bioavailability within the body . Additionally, the compound needs to be stored in a light-avoiding, dry, and sealed container to prevent the influence of light and moisture . These factors can potentially impact the compound’s action, efficacy, and stability.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 1-Ethynylpyrene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 1-Propynylpyrene
  • 4-Propynylpyrene

Comparison: 1-Ethynylpyrene is unique due to its specific ethynyl substitution at the 1-position, which imparts distinct fluorescent properties and inhibitory effects on cytochrome P450 enzymes. In comparison, 1-propynylpyrene and 4-propynylpyrene have different substitution patterns, leading to variations in their chemical behavior and applications .

Properties

IUPAC Name

1-ethynylpyrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10/c1-2-12-6-7-15-9-8-13-4-3-5-14-10-11-16(12)18(15)17(13)14/h1,3-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEBUBSLYGRMOSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30188527
Record name 1-Ethynylpyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30188527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34993-56-1
Record name 1-Ethynylpyrene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034993561
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Ethynylpyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30188527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 34993-56-1
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Synthesis routes and methods

Procedure details

1.5 g (5.28 mmol) of Dimethylhydroxymethyl-9-pyrenylacetylene and 222 mg (5.54 mmol) of NaOH (KISHIDA CHEMICAL CO., Ltd., 0.7 mm granular, 98%) were placed in a 50 mL two-neck flask equipped with a reflux condenser and the air inside the flask was replaced with Ar. 26 mL of toluene was added thereto and the mixture was refluxed at 120° C. for 0.67 hour. Toluene was added to the reaction mixture and the mixture was washed with a saturated aqueous ammonium chloride solution and dried over magnesium sulfate. The solvent was distilled off under reduced pressure by an evaporator. The crude reaction product was purified by column chromatography (Hexane/AcOEt=10/1) using silica gel to give 1-pyrenylethyne as an orange-color solid (0.69 g, yield: 58%).
Name
Dimethylhydroxymethyl-9-pyrenylacetylene
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
222 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
26 mL
Type
reactant
Reaction Step Three
Yield
58%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: 1-Ethynylpyrene acts as a mechanism-based inactivator (suicide inhibitor) of certain cytochrome P450 enzymes, particularly those belonging to the CYP1 family such as CYP1A1, CYP1A2, and CYP1B1. [, , , , , , ] This interaction involves the enzyme catalyzing the oxidation of this compound, which generates a reactive intermediate that binds irreversibly to the enzyme, either at the heme moiety or the apoprotein, leading to its inactivation. [, , , , ]

  • Inhibition of PAH metabolism: this compound effectively inhibits the metabolism of various polycyclic aromatic hydrocarbons (PAHs), including benzo[a]pyrene and 7,12-dimethylbenz[a]anthracene. [, , , , , ] This inhibition stems from the inactivation of the P450 enzymes responsible for PAH bioactivation, consequently reducing the formation of reactive metabolites that can bind to DNA and cause mutations. [, , , ]
  • Potentiation of AhR activity: Paradoxically, while inhibiting CYP1B1, this compound can enhance aryl hydrocarbon receptor (AhR) activity. [] This suggests a complex regulatory relationship between CYP1B1 activity and AhR activation, where CYP1B1 might regulate the potency of AhR ligands rather than directly affecting the formation of the AhR/Arnt complex. []

A:

  • Spectroscopic data:
    • UV-Vis Absorption: The ultraviolet absorption spectrum of this compound shows characteristic features similar to pyrene, with an enhanced p-band and a split in the lower-wavelength β-band due to the ethynyl substitution on the long axis of the molecule. []
    • Fluorescence: this compound exhibits strong fluorescence, with its emission properties sensitive to the surrounding environment. [, , , ] This sensitivity arises from the influence of solvent polarity and hydrogen bonding on the excited state dynamics of the molecule. []

ANone: this compound demonstrates versatility in material science, particularly in the development of functional materials:

  • Polymer synthesis: It serves as a monomer for synthesizing polymers like trans-poly(this compound) and cis-poly(this compound), exhibiting interesting optical and electrochemical properties, potentially valuable for electronic applications. [, , ]
  • Fluorescent probes: When conjugated to DNA bases like guanine and cytosine, this compound exhibits significant absorption changes upon DNA hybridization, serving as an effective optical label for DNA hybridization assays and molecular beacons. []
  • Solid-state emissive materials: Incorporation of this compound into o-carborane dyads leads to highly luminescent solid-state emissive materials with potential applications in various fields. []

ANone: While this compound itself doesn't typically function as a catalyst, its unique reactivity makes it a valuable tool in various applications:

  • Click chemistry: The ethynyl group in this compound makes it amenable to copper-free click chemistry reactions with azide-functionalized materials. [] This strategy enables the facile functionalization of surfaces, such as ZnO nanorod films, with this compound for sensing applications or the incorporation of biomolecules like biotin. []
  • Surface modification: The ability of this compound to interact with graphene through π-π stacking makes it a suitable stabilizer for preparing pristine graphene/polysiloxane films and networks, leading to materials with enhanced conductivity. []

ANone: While the provided abstracts don't delve into the specifics of computational studies on this compound, this field offers valuable tools for understanding its properties:

  • Electronic structure calculations: Density functional theory (DFT) calculations can elucidate the electronic structure of this compound and its derivatives, providing insights into their optical and electrochemical properties. [] These calculations can be used to understand the influence of substituents on the electronic structure and predict the properties of new derivatives.

ANone: Research on this compound and its analogs reveals key SAR insights:

  • Ethynyl group is crucial: The ethynyl group is essential for the mechanism-based inhibition of cytochrome P450s. Replacing it with a vinyl group, as in 1-vinylpyrene, reduces the inhibitory potency, indicating the importance of the triple bond for generating the reactive intermediate. [, , ]
  • Aromatic ring system influences selectivity: The size and shape of the aromatic ring system, along with the position of the ethynyl group, significantly impact the selectivity of inhibition towards different P450 isoforms. For example, 9-ethynylphenanthrene exhibits higher inhibitory potency than this compound towards CYP2B enzymes. []
  • Pyrene ring is not strictly required: While the pyrene ring contributes to the inhibitory activity, it's not strictly required. Compounds like 2-ethynylnaphthalene still demonstrate inhibitory activity, albeit with potentially different selectivity profiles. [, ]

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